2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one
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Overview
Description
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one is an organic compound that features a thiophene ring substituted with an ethylamino group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one typically involves the reaction of thiophene-3-carboxaldehyde with ethylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Thiophene-3-carboxaldehyde, ethylamine
Reaction Conditions: Optimized temperature and pressure conditions
Purification: Techniques such as recrystallization or chromatography to obtain pure product
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may:
Bind to Enzymes: Inhibit or activate enzymatic activity.
Interact with Receptors: Modulate receptor signaling pathways.
Affect Cellular Processes: Influence cellular functions such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylamino)-1-(thiophen-3-yl)ethan-1-one
- 2-(Propylamino)-1-(thiophen-3-yl)ethan-1-one
- 2-(Butylamino)-1-(thiophen-3-yl)ethan-1-one
Uniqueness
2-(Ethylamino)-1-(thiophen-3-yl)ethan-1-one is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
2-(ethylamino)-1-thiophen-3-ylethanone |
InChI |
InChI=1S/C8H11NOS/c1-2-9-5-8(10)7-3-4-11-6-7/h3-4,6,9H,2,5H2,1H3 |
InChI Key |
KFVHHYCLJWBUCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC(=O)C1=CSC=C1 |
Origin of Product |
United States |
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